3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
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Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- is an organic compound belonging to the class of triazolones. Triazolones are heterocyclic compounds containing a five-membered ring composed of three nitrogen atoms and two carbon atoms. This particular compound is characterized by its unique structure, which includes two methyl groups and a 4-methylphenyl group attached to the triazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- can be achieved through various methods. One common approach involves the reaction of isocyanates with amidine hydrochlorides, followed by a copper-promoted intramolecular N–N oxidative coupling . Another method includes the cyclization of 3-amino-1,2,4-triazole derivatives, which are then further oxidized or ketonized to form the desired triazolone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvent systems to enhance the reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
The major products formed from these reactions include nitrotriazolones, aminotriazolones, and various substituted triazolones, depending on the specific reagents and conditions used .
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive energetic material.
3-Nitro-1,2,4-triazol-5-one: Another nitro derivative with similar properties and applications.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including chemistry, biology, and industry .
Properties
CAS No. |
117258-24-9 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4-methylphenyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-4-6-9(7-5-8)10-12-14(3)11(15)13(10)2/h4-7H,1-3H3 |
InChI Key |
WFWCOSSCUIGFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)N2C)C |
Origin of Product |
United States |
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